4-Chloro-2-fluoro-1-propoxybenzene
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Overview
Description
4-Chloro-2-fluoro-1-propoxybenzene: is an aromatic compound with the molecular formula C9H10ClFO and a molecular weight of 188.63 g/mol . It is characterized by the presence of a chloro group, a fluoro group, and a propoxy group attached to a benzene ring. This compound is used in various fields, including medical research, environmental research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 4-Chloro-2-fluoro-1-propoxybenzene involves the Suzuki–Miyaura coupling reaction . This reaction is widely applied for forming carbon–carbon bonds and is known for its mild and functional group tolerant conditions . The process typically involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling processes, utilizing optimized conditions to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stability of the compound and to minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoro-1-propoxybenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
4-Chloro-2-fluoro-1-propoxybenzene is utilized in several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-1-propoxybenzene involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups can participate in electrophilic aromatic substitution reactions , where the benzene ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various substituted products, depending on the nature of the electrophile and the reaction conditions .
Comparison with Similar Compounds
2-Chloro-4-fluorotoluene (C7H6ClF): This compound has a similar structure but lacks the propoxy group.
4-Chloro-2-fluoroanisole (C7H6ClFO): Similar to 4-Chloro-2-fluoro-1-propoxybenzene but with a methoxy group instead of a propoxy group.
Uniqueness: this compound is unique due to the presence of the propoxy group, which can influence its reactivity and interactions compared to other similar compounds. This structural difference can lead to variations in its chemical behavior and applications.
Properties
IUPAC Name |
4-chloro-2-fluoro-1-propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClFO/c1-2-5-12-9-4-3-7(10)6-8(9)11/h3-4,6H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCCSTZBFVQSFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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